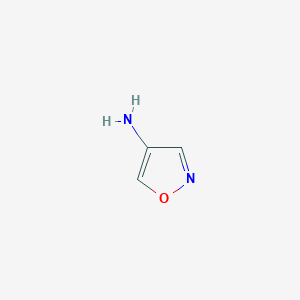

4-Aminoisoxazole

描述

Significance of Isoxazole (B147169) Core in Heterocyclic Chemistry

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.govnih.gov This arrangement imparts unique chemical properties that have made it a valuable scaffold in various areas of chemistry.

The study of isoxazoles dates back to the late 19th century, with their synthesis and basic reactivity being the primary focus of early investigations. These initial studies laid the groundwork for understanding the fundamental nature of the isoxazole ring system. Over the decades, research has evolved from simple syntheses to the exploration of their diverse biological activities. ontosight.ai The isoxazole nucleus is found in some natural products, such as ibotenic acid, and is also a core component of numerous commercially available drugs. rsc.orgresearchgate.net

In medicinal chemistry, the isoxazole ring is considered a "privileged scaffold." This term refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. rsc.orgtaylorandfrancis.comresearchgate.net The isoxazole core is present in a wide array of drugs with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govontosight.ai Its utility in drug discovery is attributed to its ability to serve as a bioisosteric replacement for other functional groups, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological macromolecules. bohrium.com

The isoxazole ring is an aromatic system, a feature that contributes to its stability. bohrium.com The presence of the electronegative oxygen and nitrogen atoms results in a distinct electronic distribution within the ring, creating a significant dipole moment. researchgate.netbeilstein-journals.org This electronic nature influences its reactivity and its interactions with other molecules. researchgate.net The weak N-O bond within the isoxazole ring is a key feature, making it susceptible to cleavage under certain conditions, which can be exploited in synthetic chemistry to generate other valuable chemical entities. bohrium.com The electronic structure of isoxazole differs from other five-membered heterocycles like 1,2,3-thiadiazole, exhibiting more electron saturation in the aromatic cycle. researchgate.net

Role as a Privileged Scaffold in Drug Discovery

Overview of Aminoisoxazole Derivatives in Academic Studies

Aminoisoxazoles, which feature an amino group attached to the isoxazole ring, are a particularly important subclass of isoxazole derivatives. The position of the amino group on the ring gives rise to different isomers with distinct chemical and biological properties.

Aminoisoxazoles are classified based on the position of the amino group on the isoxazole ring. The three possible isomers are 3-aminoisoxazole, 4-aminoisoxazole, and 5-aminoisoxazole. nih.govnih.gov According to IUPAC nomenclature, this compound is also known as 1,2-oxazol-4-amine. nih.gov Each isomer possesses a unique electronic and steric profile, which in turn influences its reactivity and biological activity.

| Isomer | Systematic Name | CAS Number |

| 3-Aminoisoxazole | 1,2-oxazol-3-amine | 1750-42-1 |

| This compound | 1,2-oxazol-4-amine | 108511-97-3 |

| 5-Aminoisoxazole | 1,2-oxazol-5-amine | 3335-56-8 |

Data sourced from PubChem and other chemical databases.

Research involving this compound and its derivatives is an active and evolving field. Current trends focus on the development of novel synthetic methodologies to access these compounds with greater efficiency and stereocontrol. google.com.na A significant area of investigation is the incorporation of the this compound scaffold into more complex molecules to explore their potential as therapeutic agents. researchgate.net For instance, derivatives of this compound have been investigated for their potential as antimitotic agents, which are compounds that interfere with cell division. researchgate.net Future research is likely to continue exploring the synthesis of novel this compound derivatives and evaluating their biological activities across a range of therapeutic areas. The unique structural and electronic properties of the this compound core make it a promising platform for the discovery of new chemical entities with valuable applications. taylorandfrancis.comresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-5-6-2-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCYZCBJCQXUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549977 | |

| Record name | 1,2-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108511-97-3 | |

| Record name | 1,2-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Aminoisoxazole and Derivatives

Cycloaddition Reactions in Aminoisoxazole Synthesis

Cycloaddition reactions represent one of the most powerful and direct methods for constructing five-membered heterocyclic rings like isoxazoles. ijpcbs.comyok.gov.tr Among these, the 1,3-dipolar cycloaddition of nitrile oxides is a cornerstone for the formation of the isoxazole (B147169) scaffold. nih.govijpcbs.comresearchgate.net

The 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition, involves the reaction of a 1,3-dipole—in this case, a nitrile oxide—with a dipolarophile, such as an alkyne or an enamine, to form the isoxazole or isoxazoline (B3343090) ring, respectively. ijpcbs.comnih.gov This reaction is a versatile and widely used method for synthesizing a broad range of substituted isoxazoles. ijpcbs.comresearchgate.net

The reaction of nitrile oxides with alkynes is a classic and effective method for synthesizing isoxazoles. nih.govresearchgate.net However, the cycloaddition with unsymmetrical alkynes can often lead to mixtures of regioisomeric products (3,4- and 3,5-disubstituted isoxazoles), which can complicate purification and reduce the yield of the desired isomer. nih.govorganic-chemistry.org

A more regioselective approach to synthesizing aminoisoxazoles involves the use of enamines as the dipolarophile. rsc.orgnih.govbeilstein-journals.org The 1,3-dipolar cycloaddition of nitrile oxides with enamines, particularly α-cyanoenamines, proceeds with high regioselectivity. nih.gov The reaction initially forms a transient isoxazoline intermediate, which cannot typically be isolated. nih.gov This intermediate spontaneously undergoes elimination (e.g., of HCN or dimethylamine) to aromatize into the stable 5-aminoisoxazole or 4-aminoisoxazole derivative. rsc.orgnih.gov For example, the reaction of in situ generated nitrile oxides with enamines derived from β-keto esters provides a regioselective pathway to 3,4-disubstituted isoxazoles. rsc.org

The table below summarizes findings from the reaction of in situ generated nitrile oxides with enamines, a method that produces 3,4-disubstituted isoxazoles, which can be valuable precursors or derivatives of 4-aminoisoxazoles. rsc.org

| Nitrile Oxide Precursor (Chloroxime) | Enamine | Product (3,4-disubstituted isoxazole) | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-tert-butyl (2-chloro-2-(hydroxyimino)ethyl)carbamate | N,N-dimethyl-1-(phenylthio)ethen-1-amine | (S)-tert-butyl (4-(phenylthio)isoxazol-3-yl)methylcarbamate | 75 | rsc.org |

| (S)-tert-butyl (1-chloro-1-(hydroxyimino)propan-2-yl)carbamate | 1-(methylthio)-1-(pyrrolidin-1-yl)ethene | (S)-tert-butyl (1-(4-(methylthio)isoxazol-3-yl)ethyl)carbamate | 80 | rsc.org |

| (S)-tert-butyl (1-chloro-1-(hydroxyimino)-3-methylbutan-2-yl)carbamate | Ethyl 3-(dimethylamino)but-2-enoate | (S)-ethyl 3-(2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl)isoxazole-4-carboxylate | 65 | rsc.org |

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides is a critical aspect of the synthesis, determining the substitution pattern of the final isoxazole product. This selectivity is governed by a combination of steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory. mdpi.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation of the addition. mdpi.com Reactions of enamines with nitrile oxides are often described as 1,3-dipolar cycloadditions with inverse electron demand, where the introduction of electron-withdrawing groups into the nitrile oxide can increase the reaction rate. beilstein-journals.org

In many cases, the cycloaddition proceeds with excellent regioselectivity, yielding a single regioisomer. nih.govnih.govnih.gov For instance, the reaction of nitrile oxides with 1,1-disubstituted bromoalkenes, which serve as alkyne synthons, results in the exclusive formation of the isoxazole with the substituent in the 5-position after elimination of HBr. nih.gov Similarly, reactions with enamines are highly regioselective. nih.govbeilstein-journals.org

Stereoselectivity is also a key feature, particularly when forming chiral centers in isoxazoline intermediates from alkenes. Reactions can be highly stereospecific, with the stereochemistry of the alkene being transferred to the cycloadduct. beilstein-journals.org For example, the reaction of nitrile oxides with cyclic alkenes in water can proceed with excellent stereoselectivity. nih.gov The cycloaddition of nitrile oxides to the sesquiterpene (−)-β-caryophyllene has been shown to be stereoselective, leading to the formation of polycyclic derivatives without minor isomers. mdpi.com

Nitrile oxides are highly reactive and often unstable intermediates that are typically generated in situ to prevent dimerization or decomposition. ijpcbs.comnsf.gov A variety of methods exist for their generation from stable precursors directly within the reaction mixture. ijpcbs.com

Common methods for generating nitrile oxides include:

Dehydrohalogenation of Hydroximoyl Halides: This is a classical method involving the treatment of a hydroximoyl chloride (or bromide) with a base, such as triethylamine (B128534) or sodium hydrogen carbonate. rsc.orgijpcbs.comnih.gov

Oxidation of Aldoximes: A range of oxidizing agents can convert aldoximes to nitrile oxides under mild conditions. ijpcbs.com Reagents such as tert-butyl hypoiodite (B1233010) (t-BuOI), hypervalent iodine compounds, N-bromosuccinimide, and chloramine-T are effective for this transformation. ijpcbs.comorganic-chemistry.org The use of hypervalent iodine reagents is noted for its high efficiency and rapid reaction rates. rsc.org

Dehydration of Primary Nitroalkanes: Primary nitro compounds can be dehydrated to form nitrile oxides using reagents like phenyl isocyanate in the presence of triethylamine (the Mukaiyama method). ijpcbs.comnih.gov

Catalyst-Free Generation: A method has been developed for the catalyst-free formation of nitrile oxides from diazocarbonyl compounds and tert-butyl nitrite (B80452) under mild conditions, which can then be trapped in cycloaddition reactions. nsf.gov

The table below details several reagents used for the in situ generation of nitrile oxides and their corresponding precursors.

| Precursor | Reagent/Method | Conditions | Reference |

|---|---|---|---|

| Aldoximes | tert-Butyl hypoiodite (t-BuOI) | Mild conditions, often with a base like 2,6-lutidine | organic-chemistry.org |

| Aldoximes | Hypervalent Iodine (e.g., HTIB) | Mild, rapid reaction | mdpi.comrsc.org |

| Hydroximoyl Chlorides | Base (e.g., Et3N, NaHCO3) | Room temperature or 0 °C | rsc.org |

| Primary Nitroalkanes | Phenyl isocyanate / Triethylamine | Mukaiyama method | ijpcbs.comnih.gov |

| Aldoximes | Chloramine-T | Used as an oxidant | ijpcbs.commaynoothuniversity.ie |

| Diazocarbonyl compounds | tert-Butyl nitrite (TBN) | Catalyst-free, mild conditions | nsf.gov |

Regioselectivity and Stereoselectivity Aspects

[3+2] Annulation Reactions

The term [3+2] annulation broadly describes the formation of a five-membered ring from a three-atom and a two-atom component and is often used interchangeably with 1,3-dipolar cycloaddition. ijpcbs.commit.edu However, it can also refer to stepwise processes or reactions catalyzed in ways that differ from classic Huisgen cycloadditions. These reactions are pivotal for creating complex heterocyclic systems. frontiersin.org

A notable application is the enantioselective [3+2] annulation of 4-aminoisoxazoles with quinone monoimines, catalyzed by a chiral phosphoric acid. frontiersin.orgresearchgate.net This dearomative cyclization provides access to structurally diverse and complex isoxazoline-fused dihydrobenzofurans with high yields and excellent enantioselectivities. frontiersin.orgresearchgate.netresearchgate.net The reaction is believed to proceed through a 1,4-addition followed by aromatization and subsequent intramolecular cyclization. frontiersin.org This demonstrates the utility of 4-aminoisoxazoles as key building blocks in constructing polycyclic scaffolds. frontiersin.orgresearchgate.net

Multicomponent Reaction Strategies for this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov Several MCRs have been developed for the synthesis of aminoisoxazole derivatives. nih.govresearchgate.netd-nb.info

A prominent example is the synthesis of 5-amino-isoxazole-4-carbonitriles through the one-pot reaction of an aldehyde, malononitrile, and hydroxylamine (B1172632) hydrochloride. nih.govd-nb.info This reaction can be performed under environmentally friendly conditions, for instance, using a deep eutectic solvent like K2CO3/glycerol (B35011) as the catalytic medium at room temperature. nih.govd-nb.info This approach provides rapid access to a library of functionalized aminoisoxazole derivatives in good to excellent yields. nih.gov

Another example involves a reaction-medium-dependent three-component reaction of isatin, an aminopyrazole or aminoisoxazole, and 4-hydroxycoumarin. rsc.org Depending on the solvent (acetonitrile vs. acetic acid), this reaction can be switched to produce two different types of fused spirooxindole heterocyclic systems, showcasing the versatility of MCRs in generating molecular diversity from the same set of starting materials. rsc.org

The table below presents examples of 5-amino-isoxazole-4-carbonitriles synthesized via a multicomponent reaction using various aldehydes.

| Aldehyde Component | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 30 | 94 | nih.gov |

| 4-Chlorobenzaldehyde | 20 | 92 | nih.gov |

| 4-Methylbenzaldehyde | 40 | 90 | nih.gov |

| 4-Nitrobenzaldehyde | 25 | 93 | nih.gov |

| 2-Furaldehyde | 120 | 70 | nih.gov |

| 4-Hydroxybenzaldehyde | 60 | 85 | nih.gov |

Condensation with Malononitrile and Hydroxylamine

A prevalent and versatile method for synthesizing this compound derivatives involves the multicomponent condensation of malononitrile, hydroxylamine, and various aldehydes. nih.govd-nb.info This approach is valued for its efficiency and ability to generate a diverse range of substituted 5-amino-3-aryl(or heteroaryl)isoxazole-4-carbonitriles. nih.govd-nb.inforesearchgate.net The reaction is typically carried out in a one-pot fashion, combining the three starting materials, often with a catalyst, to yield the desired isoxazole core. ijmpronline.com

The general scheme for this reaction involves the initial formation of an intermediate from the reaction of the aldehyde and malononitrile, which then undergoes cyclization with hydroxylamine to form the isoxazole ring. The use of different aryl or heteroaryl aldehydes allows for the introduction of a wide array of substituents at the 3-position of the isoxazole ring, providing a straightforward route to libraries of compounds for biological screening. nih.govd-nb.info

One study reported the synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives by reacting malononitrile, substituted aryl aldehydes, and hydroxylamine hydrochloride in ethanol (B145695) with titanium dioxide (TiO2) as a catalyst. ijmpronline.com The reaction mixture was refluxed for several hours, and the resulting products were characterized by various spectroscopic methods. ijmpronline.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product | Yield (%) | Ref |

| Malononitrile | Aryl/Heteroaryl Aldehydes | Hydroxylamine Hydrochloride | K2CO3/Glycerol | Deep Eutectic Solvent | 5-Amino-3-aryl/heteroarylisoxazole-4-carbonitriles | 70-94 | nih.govd-nb.info |

| Malononitrile | Substituted Aryl Aldehyde | Hydroxylamine Hydrochloride | TiO2 | Ethanol | 5-Amino-3-phenylisoxazole-4-carbonitrile derivatives | Not Specified | ijmpronline.com |

Green Chemistry Approaches in Aminoisoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aminoisoxazoles, aiming to develop more environmentally benign and sustainable methodologies. nih.govd-nb.info Key strategies include the use of deep eutectic solvents and microwave-assisted synthesis.

Deep eutectic solvents (DESs) have emerged as a green alternative to conventional volatile organic solvents in a variety of chemical transformations, including the synthesis of heterocyclic compounds like isoxazoles. nih.govd-nb.inforesearchgate.net These solvents are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a significantly lower melting point than its individual components. DESs are attractive due to their low cost, low toxicity, biodegradability, and potential for recyclability. nih.govd-nb.info

A notable example is the use of a potassium carbonate (K2CO3) and glycerol mixture as a catalytic reaction medium for the multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. nih.govresearchgate.netscilit.com This system has been shown to be highly efficient, affording the desired products in good yields and with short reaction times at room temperature. nih.govresearchgate.net The use of glycerol, a non-toxic and biodegradable polyol, further enhances the green credentials of this method. nih.govd-nb.info

| Reactant 1 | Reactant 2 | Reactant 3 | Deep Eutectic Solvent | Reaction Time | Yield (%) | Ref |

| Malononitrile | Aryl/Heteroaryl Aldehydes | Hydroxylamine Hydrochloride | K2CO3/Glycerol (1:4) | 20-120 min | 70-94 | nih.gov |

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation has been successfully extended to the synthesis of isoxazole derivatives. researchgate.netresearchgate.netresearchgate.net

For instance, microwave irradiation has been employed in the [2+3] cycloaddition reaction between nitrile oxides and olefins, which is a fundamental route to isoxazoles. researchgate.net This method significantly accelerates the reaction without altering the regioselectivity observed under thermal conditions. researchgate.net Additionally, microwave-assisted multicomponent reactions have been developed for the synthesis of spirooxindoles incorporating an aminoisoxazole moiety. rsc.org In one example, isatin, 4-hydroxycoumarin, and aminoisoxazole were combined in acetonitrile (B52724) and heated under microwave irradiation to produce spirooxindole derivatives. rsc.org

The benefits of microwave-assisted synthesis include enhanced reaction rates, improved yields, and often the ability to perform reactions under solvent-free conditions, all of which align with the principles of green chemistry. rsc.org

Deep Eutectic Solvents in Synthesis

Nucleophilic Addition and Substitution Pathways

Nucleophilic addition and substitution reactions provide strategic pathways for the construction and functionalization of the this compound scaffold. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds to build the heterocyclic ring or introduce the amino group.

A convenient and high-yielding synthesis of 4-alkyl-5-aminoisoxazoles has been achieved through the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. organic-chemistry.orgorganic-chemistry.orgnih.govmolaid.com This method is particularly effective for creating C4-alkylated isoxazoles. organic-chemistry.org The reaction proceeds by treating an alkyl nitrile with a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated nitrile anion. This nucleophile then attacks the electrophilic carbon of the α-chlorooxime. The subsequent cyclization and tautomerization lead to the formation of the 5-aminoisoxazole ring.

The reaction is typically carried out at low temperatures and has shown tolerance for a variety of alkyl and aryl groups on both the nitrile and the α-chlorooxime, with yields often exceeding 90%. organic-chemistry.org This approach offers an alternative to methods that may require harsh conditions or suffer from regioselectivity issues. organic-chemistry.org

| Alkyl Nitrile | α-Chlorooxime | Base | Product | Yield (%) | Ref |

| Various alkyl nitriles | Various α-chlorooximes | LDA | 4-Alkyl-5-aminoisoxazoles | High (up to >90) | organic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) on nitro-activated isoxazoles represents an efficient strategy for introducing an amino group or other functionalities onto the isoxazole ring. rsc.orgresearchgate.net The strongly electron-withdrawing nitro group facilitates the attack of nucleophiles on the carbon atom to which it is attached.

One synthetic route to this compound hydrochloride involves the nitration of isoxazole to produce 4-nitroisoxazole, followed by reduction of the nitro group. google.com A method described involves dissolving isoxazole in a mixture of acetic acid and acetic anhydride, followed by the portion-wise addition of ammonium (B1175870) nitrate (B79036) to yield 4-nitroisoxazole. google.com The subsequent reduction of the nitro group can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions, to furnish the corresponding this compound. google.com

Furthermore, the SNAr reaction of 5-nitroisoxazoles with various nucleophiles has been extensively studied, providing access to a wide range of polysubstituted isoxazoles. rsc.orgresearchgate.netresearchgate.net While this specific example focuses on the 5-position, the principle can be applied to 4-nitroisoxazoles, where a nucleophile can displace the nitro group to form a 4-substituted isoxazole. The efficiency of these reactions is often high, with mild reaction conditions and a broad scope of applicable nucleophiles. rsc.orgresearchgate.net

| Starting Material | Reagents | Intermediate | Product | Ref |

| Isoxazole | 1. Acetic acid, Acetic anhydride, Ammonium nitrate2. Ethanol, Conc. HCl, 5% Palladium on carbon, H2 | 4-Nitroisoxazole | This compound hydrochloride | google.com |

| 3-Methylisoxazole | Nitric acid, Sulfuric acid | 3-Methyl-4-nitroisoxazole | Can be reduced to 4-amino-3-methylisoxazole |

Derivatization and Functionalization of the Aminoisoxazole Core

Isoxazolo[4,3-d]pyrimidine Derivatives

Schiff Base Formation and Coordination Complexes

The amino group of this compound provides a reactive handle for the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction is a straightforward and common method for derivatizing the amino group and introducing a wide variety of substituents. The general procedure involves refluxing the this compound with the desired carbonyl compound, often in a solvent like methanol (B129727) or ethanol.

These Schiff bases, containing the azomethine (–N=CH–) linkage, are not only important synthetic intermediates but also act as versatile ligands in coordination chemistry. The imine nitrogen, along with other potential donor atoms within the Schiff base structure (such as the isoxazole nitrogen or oxygen, or other substituents), can coordinate with metal ions to form stable metal complexes. A wide range of transition metal complexes of isoxazole-derived Schiff bases have been synthesized and characterized.

The synthesis of these coordination compounds typically involves the reaction of the pre-formed Schiff base ligand with a metal salt (e.g., chlorides, acetates, or perchlorates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in a suitable solvent. The resulting complexes often exhibit distinct geometries, such as square planar or five-coordinated square pyramidal, depending on the metal ion and the ligand structure. These metal complexes have been investigated for a variety of applications, leveraging their unique electronic and structural properties.

| Aminoisoxazole Derivative | Carbonyl Compound | Product | Application | Reference |

| 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | 2-Hydroxybenzaldehyde | Schiff Base Ligand | Antimicrobial activity | |

| 3,4-Dimethyl-5-aminoisoxazole | 5-Bromosalicylaldehyde | Schiff Base Ligand | Formation of Cu(II) complexes | |

| Imidazole-2-carboxaldehyde | 4-Aminoantipyrine | Schiff Base Ligand | Formation of Co(II), Ni(II), Cu(II), and Zn(II) complexes |

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis of 4-Aminoisoxazole and Derivatives

Spectroscopic methods are fundamental tools for the characterization of this compound, confirming its synthesis and providing insights into its molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for elucidating the structure of this compound and its derivatives. The chemical shifts in the spectra are indicative of the electronic environment of the nuclei.

In ¹H NMR spectra of this compound derivatives, the proton on the isoxazole (B147169) ring typically appears as a singlet. For instance, in one study, the isoxazole proton signal was observed at 6.55 ppm. rsc.org The protons of the amino group often appear as a broad singlet, as seen in various isoxazole derivatives where NH₂ protons resonate in regions like 4.10-4.37 ppm. asianpubs.org

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts for the carbon atoms in the isoxazole ring are characteristic. For example, in a derivative, the carbons of the isoxazole ring were found at approximately 161.5, 159.8, and 103.8 ppm. rsc.org In other isoxazole compounds, the ring carbons can be observed in the range of 100-160 ppm. njesr.com The position of the amino group significantly influences the chemical shifts of the adjacent carbon atoms.

Interactive Table: Representative NMR Data for Isoxazole Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| Boc-protected this compound | ¹H | 6.42 (s, 1H, isoxazole-H), 7.43-7.35 (brs, 1H, NH) | DMSO-d₆ | rsc.org |

| Boc-protected this compound | ¹³C | 161.5, 159.8, 155.7, 103.8, 78.3, 35.5, 28.2 | DMSO-d₆ | rsc.org |

| 5-(4-bromophenyl)-3-(4-nitrophenyl)-isoxazole | ¹H | 6.84-8.10 (m, 8H, Ar-H) | Not specified | njesr.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives shows characteristic absorption bands. mdpi.com The amino group (NH₂) typically exhibits stretching vibrations in the range of 3200-3400 cm⁻¹. asianpubs.orgresearchgate.net For example, in some 5-aminoisoxazole-4-carbonitriles, these bands appear around 3430–3330 cm⁻¹. d-nb.info The C=N stretching vibration of the isoxazole ring is generally observed around 1600-1665 cm⁻¹. njesr.comnih.gov The N-O and C-O stretching vibrations of the isoxazole ring are also characteristic, appearing in the regions of 1200-1300 cm⁻¹ and 1100-1200 cm⁻¹, respectively. asianpubs.orgnjesr.com

Interactive Table: Characteristic IR Frequencies for Isoxazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Example | Reference |

|---|---|---|---|

| N-H (stretching) | 3300-3200 | bis-(hydrazinocarbonyl) isoxazoline (B3343090) | asianpubs.org |

| N-H (stretching) | 3420, 3234 | 5-(4-bromophenyl)isoxazol-3-amine | researchgate.net |

| C=N (stretching) | 1665 | 5-(4-bromophenyl)-3-(4-nitrophenyl)-isoxazole | njesr.com |

| C=N (stretching) | 1615 | (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | nih.gov |

| N-O (stretching) | 1274 | 5-(4-bromophenyl)-3-(4-nitrophenyl)-isoxazole | njesr.com |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. mdpi.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule. libretexts.org The fragmentation of isoxazole rings often involves cleavage of the N-O bond, which is the weakest bond in the ring. The subsequent fragmentation pathways can help in identifying the substituents and their positions on the ring. For instance, in some isoxazole derivatives, the loss of CO is a common fragmentation pathway. benthamopen.com

Interactive Table: Crystallographic Data for an Isoxazole Derivative

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Crystal System | Triclinic | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | scispace.com |

| Space Group | P1 | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | scispace.com |

| a (Å) | 5.9350(6) | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | scispace.com |

| b (Å) | 10.1850(14) | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | scispace.com |

| c (Å) | 14.8270(2) | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | scispace.com |

| α (°) | 104.938(4) | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | scispace.com |

| β (°) | 97.960(8) | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | scispace.com |

| γ (°) | 90.933(6) | 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | scispace.com |

Mass Spectrometry (MS)

Computational Chemistry and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the properties and reactivity of this compound and its derivatives.

DFT calculations are widely used to investigate the electronic structure, geometry, and reactivity of isoxazole derivatives. mdpi.comacu.edu.in These calculations can predict spectroscopic properties, such as IR and NMR spectra, which can be compared with experimental data to validate the computational model. nih.gov For example, DFT calculations at the B3LYP/6-311 level have been used to optimize the geometry of isoxazolidine (B1194047) derivatives, with the results showing good agreement with experimental values from X-ray diffraction. bohrium.com

DFT has also been employed to study reaction mechanisms involving isoxazoles. For instance, calculations have been used to explore the mechanisms and origins of regioselectivity in reactions involving 5-aminoisoxazoles. nih.gov Furthermore, DFT can be used to calculate various molecular properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the electronic transitions and reactivity of the molecule. nih.govresearchgate.net The molecular electrostatic potential (MEP) can also be calculated to identify the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. orientjchem.org

Density Functional Theory (DFT) Calculations

Regio- and Stereoselectivity Predictions

Theoretical predictions are crucial for understanding and controlling the outcomes of reactions that can yield multiple isomeric products.

In the [3+2] cycloaddition reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes, wb97xd/6-311+G(d) (PCM) calculations showed that while thermodynamic factors favor the formation of stable cycloadducts, kinetic factors and steric effects dictate the regioselectivity, leading preferentially to 5-substituted 3-nitro-2-isoxazolidines. mdpi.com

Experimental studies on the reaction of β-azolyl enamines with nitrile oxides have demonstrated high regioselectivity, yielding 4-azolylisoxazoles as the primary products. beilstein-journals.org In some cases, intermediate 4,5-dihydro-5-aminoisoxazoles were isolated, highlighting the stereoselective nature of the cycloaddition. beilstein-journals.org The formation of 3,5-disubstituted isoxazoles from the 1,3-dipolar cycloaddition of arylnitriloxides with N-propargylquinazolin-4(3H)-one was found to be highly regioselective, a result supported by DFT calculations. nih.gov

Thermodynamic Aspects of Isomer Formation

The relative stability of different isomers is a key determinant of product distributions in chemical reactions. Computational studies can provide valuable data on the thermodynamics of isomer formation.

Research on dehydro radical isomers of pyrazole (B372694), isothiazole, and isoxazole using electronic structure calculations has shed light on the factors influencing their thermodynamic stability. rsc.org The study found that the delocalization of the radical electron plays a significant role in the stability of these isomers. rsc.org For isoxazole itself, experimental studies have determined its ideal-gas enthalpy of formation, providing fundamental thermodynamic data. acs.org The thermal stability of isoxazole and isoxazoline derivatives has also been investigated, revealing that isoxazole-containing amides are generally more thermally stable than their isoxazoline counterparts. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding modes of small molecules to biological macromolecules, such as proteins and enzymes. These methods are instrumental in drug discovery and design.

Docking studies have been widely applied to understand the interactions of this compound derivatives with various biological targets. For instance, in the development of inhibitors for tryptophan 2,3-dioxygenase 2 (TDO2), a computational binding hypothesis was formulated for an aminoisoxazole series. nih.gov This model provided insights into the observed structure-activity relationships. nih.gov Similarly, docking studies were used to predict the binding mode of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives to the active site of indoleamine 2,3-dioxygenase 1 (IDO1), revealing key interactions with the heme iron and surrounding residues. mdpi.com

In the context of anticancer research, molecular docking has been used to investigate the binding of isoxazole derivatives to targets like tubulin, Janus kinase 2 (JAK2), cyclin-dependent kinase-2 (CDK2), and B-cell lymphoma-2 (BCL2). tandfonline.comx-mol.net These studies help to rationalize the observed cytotoxic effects and guide the design of more potent compounds. For example, docking of 3,4-diarylisoxazole analogues of Combretastatin (B1194345) A-4 into the colchicine (B1669291) binding site of tubulin has helped to explain their cytotoxic properties. acs.org

Structure-Activity Relationship (SAR) Studies

SAR studies aim to identify the relationships between the chemical structure of a compound and its biological activity. This information is critical for optimizing lead compounds in drug development.

For a series of 4-isoxazolyl-1,4-dihydropyridines, a unique SAR was identified that is distinct from that of classical 4-aryldihydropyridines. nih.gov The study found that the potency of these compounds as calcium channel modulators was significantly influenced by the substituents on the isoxazole ring. nih.gov

In the development of TDO2 inhibitors, SAR studies revealed that both the 5-amino group and the isoxazole core are essential for inhibitory activity. nih.gov Modifications to the amino group or replacement of the 5-aminoisoxazole moiety with other heterocycles, including this compound, resulted in a loss of potency. nih.gov

SAR analyses of isoxazole derivatives have also been crucial in understanding their activity as anticancer agents. For instance, studies on combretastatin A-4 analogues showed that the presence of a 3-amino and 4-methoxy group on one of the aryl rings led to high cytotoxicity. acs.org Other research has highlighted the importance of electron-withdrawing groups for enhancing the anticancer and antimicrobial activities of isoxazole derivatives. rsc.org

Binding Hypothesis for Biological Targets

Computational modeling plays a key role in generating and refining binding hypotheses for how ligands interact with their biological targets.

A binding hypothesis for aminoisoxazole-based TDO2 inhibitors was developed through molecular modeling. nih.gov This model suggested a specific orientation of the inhibitor within the active site, which helped to explain the observed SAR. nih.gov Docking studies of isoxazole derivatives with the enzyme carbonic anhydrase have also been used to predict binding modes and rationalize inhibitory activity. acs.org

For isoxazolo[5,4-d]pyrimidin-4(5H)-one based IDO1 inhibitors, docking studies predicted a binding mode where the isoxazole oxygen atom coordinates with the heme iron in the enzyme's active site. mdpi.com Furthermore, the model suggested that interactions with specific amino acid residues, such as Cys129, could be important for binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to isoxazole derivatives to understand the structural requirements for their activity as farnesoid X receptor (FXR) agonists. mdpi.com The resulting models showed strong predictive ability and the generated contour maps highlighted the importance of hydrophobic and electronegative features for agonistic activity. mdpi.com

In another study, a reliable QSAR model was developed for isoxazole derivatives as tubulin inhibitors, which guided the design of new candidate compounds with potentially higher activity than existing anticancer agents. tandfonline.comtandfonline.com QSAR models have also been successfully developed to predict the anti-inflammatory activity of isoxazole derivatives. researchgate.net

Biological Activity and Pharmacological Potential of 4 Aminoisoxazole Derivatives

Antimicrobial Activities

4-Aminoisoxazole derivatives have shown notable efficacy against a range of microbial pathogens, including bacteria and fungi. Their antimicrobial properties are a key area of research, with studies focusing on their efficacy against pathogenic strains and understanding the relationship between their chemical structure and biological activity.

The antibacterial potential of this compound derivatives has been evaluated against various pathogenic bacteria, demonstrating a broad spectrum of activity.

Research has shown that certain 5-aminoisoxazole-4-carbonitrile (B1330547) derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. d-nb.infonih.govnih.gov For instance, newly synthesized triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains. mdpi.com Specifically, compound 2e from this series showed superior antibacterial activity, comparable to the first-line antibiotic ampicillin. mdpi.com

Another study focused on thiazole-substituted aminoisoxazole derivatives, which were evaluated for their antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Salmonella. connectjournals.com Similarly, some indolyl-isoxazoles have exhibited good anti-inflammatory activity, which is often associated with antibacterial properties. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) studies are crucial for quantifying the antibacterial efficacy of new compounds. For a series of novel 5-amino-isoxazole-4-carbonitriles, MIC and MBC values were determined against a variety of pathogenic bacteria. d-nb.infonih.gov The MIC values for some of these derivatives were reported to be in the range of 4 µg/mL to 2048 µg/mL, indicating a wide range of activity.

In a study of novel isoxazole (B147169) derivatives synthesized from acridone, compounds 4a and 4e, which have phenyl and para-nitrophenyl (B135317) groups, showed promising MIC values of 16.88 and 19.01 μg/ml, respectively, against Escherichia coli. researchgate.net These values were comparable to the standard drug chloramphenicol (B1208) (22.41 µg/ml). researchgate.net For coumarin (B35378) derivatives, compound 9 exhibited low MIC and MBC values against S. aureus (4.88 and 9.76 µg/mL) and E. coli (78.13 and 312.5 µg/mL). chiet.edu.eg

Table 1: MIC and MBC Values of Selected this compound Derivatives Against Pathogenic Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Isoxazole 4a | Escherichia coli | 16.88 | - | researchgate.net |

| Isoxazole 4e | Escherichia coli | 19.01 | - | researchgate.net |

| Compound 9 | Staphylococcus aureus | 4.88 | 9.76 | chiet.edu.eg |

| Compound 9 | Escherichia coli | 78.13 | 312.5 | chiet.edu.eg |

| Triazolo[4,3-a]pyrazine 2e | Staphylococcus aureus | 32 | - | mdpi.com |

| Triazolo[4,3-a]pyrazine 2e | Escherichia coli | 16 | - | mdpi.com |

In addition to their antibacterial effects, this compound derivatives have demonstrated significant antifungal properties. A study on 3-methyl-5-aminoisoxazole-4-thiocyanate revealed its potent antifungal activity against the dermatophyte Epidermophyton floccosum. nih.gov This compound was found to inhibit the in-vitro growth of the fungus and induce significant morphogenetic anomalies. nih.gov The mechanism of action is believed to be similar to other azole antifungals, targeting the endomembrane system and causing abnormal extrusion of wall mannans. nih.gov

Further research on 3-methyl-5-aminoisoxazole-4-thiocyanate showed growth inhibition in various yeasts, including Candida albicans, Saccharomyces cerevisiae, Schizosaccharomyces pombe, and Rhodotorula glutinis. researchgate.netcdnsciencepub.com Interestingly, at a sub-inhibitory concentration, the compound induced a morphological transition in R. glutinis from a yeast to a mycelial form. researchgate.netcdnsciencepub.com

Some 5-amino-isoxazole-4-carbonitriles have also shown broad-spectrum activity against fungal pathogens. d-nb.infonih.gov The antifungal potential of isoxazole derivatives is a promising area for the development of new therapeutic agents. researchgate.net

Understanding the structure-activity relationship (SAR) is fundamental for the rational design of more potent antimicrobial agents. For a series of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, SAR analysis revealed that the nature and position of substituents on the aryl ring of N-phenylacetamide were crucial for their antibacterial activity. frontiersin.org For instance, an electron-donating methyl group at the para position of the anilide ring in compound 4e resulted in the highest activity against E. coli. frontiersin.org

In another study involving triazole-based compounds, it was found that both electron-donating and electron-withdrawing groups on the aryl ring of N-phenylacetamide enhanced the inhibitory potential compared to an unsubstituted phenyl ring. frontiersin.org Specifically, a chloro group at the para position of the acetanilide (B955) aryl ring in compound 4c resulted in the most potent hybrid in the series. frontiersin.org

For a series of urea (B33335) and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, SAR studies indicated that the presence of electron-withdrawing groups like trifluoro and chloro enhanced the antimicrobial activity. rsc.org

Gram-Positive and Gram-Negative Bacteria

Antifungal Properties

Anticancer and Antiproliferative Activities

The isoxazole scaffold is a key component in a variety of compounds exhibiting significant anticancer and antiproliferative activities. nih.govresearchgate.net Derivatives of this compound have been a particular focus of research in this area.

Studies have shown that some 5-aminoisoxazole derivatives can induce apoptosis in cancer cells at very low concentrations, with some compounds inhibiting tubulin polymerization, a mechanism shared by established anticancer agents like combretastatin (B1194345) A-4. For instance, 5-amino-3,4-diaryl derivatives featuring a 3,4,5-trimethoxyphenyl fragment have displayed cytotoxicity comparable to combretastatin A-4. doi.org

A series of 4,5-diaryl isoxazoles with diversified amino acid derivatives were evaluated for their antiproliferative activity against human lung and breast cancer cell lines. nih.gov Compound 29, with a terminal valine methyl ester, showed high binding potency to Hsp90 and significant antiproliferative effects. nih.gov Similarly, isoxazoles linked to 2-phenylbenzothiazole (B1203474) displayed notable anticancer activity against MCF-7, A549, and Colo-205 cancer cell lines. nih.gov

Novel isoxazolo[4,5-e] nih.govnih.govtriazepine derivatives have also been synthesized and tested for their anticarcinogenic activities. acs.orgnih.gov Compound 21 from this series demonstrated extremely high antitumor activity. acs.orgnih.gov Furthermore, benzopyran-4-one-isoxazole hybrid compounds have been designed, with compounds 5a-d showing significant antiproliferative activities against a panel of cancer cell lines, with IC50 values ranging from 5.2–22.2 μM against MDA-MB-231 cancer cells. mdpi.com

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 5-Aminoisoxazole derivatives | Human cancer cell lines | Potent cytotoxic effects, tubulin polymerization inhibition, apoptosis induction | |

| Compound 29 (4,5-diaryl isoxazole) | H3122 human lung cancer, BT-474 breast cancer | High Hsp90 binding potency, antiproliferative activity | nih.gov |

| Isoxazoles linked 2-phenylbenzothiazole | MCF-7, A549, Colo-205 | Significant anticancer activity, apoptosis induction | nih.gov |

| Compound 21 (isoxazolo[4,5-e] nih.govnih.govtriazepine) | Various cancer cell lines | Extremely high antitumor activity | acs.orgnih.gov |

| Benzopyran-4-one-isoxazole hybrids (5a-d) | MDA-MB-231 | Antiproliferative activity (IC50: 5.2–22.2 μM) | mdpi.com |

Inhibition of Cancer Cell Proliferation

A significant body of research highlights the ability of this compound derivatives to inhibit the growth of various cancer cell lines. For instance, novel 4‐acylaminoisoxazoles have been synthesized and evaluated for their antimitotic activity. One such derivative, 4‐Methyl‐N‐[5‐methyl‐3‐(3,4,5‐trimethoxyphenyl)isoxazol‐4‐yl]benzamide (1aa), demonstrated potent inhibition of cell growth with an IC50 value of 0.99 µM. researchgate.net This compound was found to cause partial depolymerization of microtubules in human lung carcinoma A549 cells, indicating its role as a tubulin-targeting agent. researchgate.net

Furthermore, isoxazole derivatives linked with an indole (B1671886) moiety have shown efficacy against MCF-7 and HT-29 cell lines. rsc.org Specifically, compounds 137 and 138 were effective against MCF-7 cells with IC50 values of 7.72 and 5.51 µM, respectively. rsc.org Another set of compounds (139–142) exhibited notable activity against HT-29 cell lines. rsc.org The antiproliferative effects of these compounds underscore the potential of the this compound core in developing new anticancer agents.

Studies on isoxazolo[4,5-e] nih.govd-nb.infotriazepine derivatives also revealed significant anticancer activity. acs.org Compound 21 from this series, 6-acetyl-8-phenyl-5-(propan-2-yl)-5,6-dihydro-4H- nih.govoxazolo[4,5-e] nih.govd-nb.infotriazepine, showed particularly high antitumor activity. acs.orgnih.gov The broad-spectrum antiproliferative activity of these derivatives against various cancer cell lines highlights the versatility of the isoxazole scaffold in cancer drug discovery. mdpi.com

Table 1: Inhibition of Cancer Cell Proliferation by this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4‐Methyl‐N‐[5‐methyl‐3‐(3,4,5‐trimethoxyphenyl)isoxazol‐4‐yl]benzamide (1aa) | A549 | 0.99 | researchgate.net |

| Compound 137 | MCF-7 | 7.72 | rsc.org |

| Compound 138 | MCF-7 | 5.51 | rsc.org |

| Compound 140 | HT-29 | -2.59 | rsc.org |

| 3‐methyl‐N‐[5‐methyl‐3‐(3,4,5‐trimethoxyphenyl)isoxazol‐4‐yl]benzamide (1ab) | LNCaP | 0.301 | researchgate.net |

| Diaryl isoxazole 11 | Multiple | 1.3 - 9.5 | semanticscholar.org |

| Diaryl pyrazole (B372694) 85 | Multiple | 0.77 - 7.8 | semanticscholar.org |

Induction of Apoptosis

Beyond inhibiting proliferation, several this compound derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. For example, research on 3,5-disubstituted isoxazole derivatives synthesized from tyrosol demonstrated that these compounds exert their anticancer effects by inducing apoptosis in U87 glioblastoma cells. encyclopedia.pub

Similarly, a series of novel 4‐acylaminoisoxazoles were found to trigger apoptosis. researchgate.net Specifically, compounds 1aa and 1ab were shown to induce apoptosis in the LNCaP prostate cancer cell line. researchgate.net Further investigations into thieno[2,3-d]pyrimidine (B153573) derivatives containing the isoxazole moiety revealed that several compounds could significantly induce early apoptosis in both HT-29 and HepG-2 cancer cells. nih.gov For instance, compound 8 induced early apoptosis in 74.9% of HT-29 cells and compound 5 led to apoptosis in 49.9% of HepG-2 cells. nih.gov Some isoxazole derivatives have also been noted to decrease caspase-3 cleavage in neuronal cells, suggesting a protective role against apoptosis in non-cancerous contexts, which highlights the potential for selective action.

Specific Cancer Cell Line Studies (e.g., HepG-2, MCF-7, HT-29)

The anticancer activity of this compound derivatives has been evaluated against a panel of specific human cancer cell lines, providing valuable insights into their spectrum of activity.

HepG-2 (Hepatocellular Carcinoma): Thiophene (B33073) and thieno[2,3-d]pyrimidine derivatives incorporating the isoxazole scaffold have demonstrated significant cytotoxic effects against HepG-2 cells. nih.gov Compounds 5 and 8, in particular, showed high efficacy with IC50 values of 5.3 µM and 3.3 µM, respectively. nih.gov Furthermore, these compounds were found to induce apoptosis in HepG-2 cells. nih.gov

MCF-7 (Breast Cancer): The same study revealed that compounds 5 and 8 also exhibited high potency against the MCF-7 breast cancer cell line, with IC50 values of 7.301 µM and 4.132 µM, respectively. nih.gov Other research has also identified isoxazole derivatives with strong anticancer activity against MCF-7 cells. rsc.org For example, compounds 137 and 138 were effective against MCF-7 cell lines. rsc.org

HT-29 (Colon Carcinoma): Isoxazoles linked with an indole moiety have been tested against HT-29 colon cancer cells, showing interesting IC50 values. rsc.org Additionally, thieno[2,3-d]pyrimidine derivatives were shown to induce significant early apoptosis in HT-29 cells. nih.gov

These studies across different cancer cell lines underscore the broad applicability of this compound derivatives as potential anticancer agents.

Table 2: Activity of this compound Derivatives in Specific Cancer Cell Lines

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 5 | HepG-2 | Cytotoxic | 5.3 | nih.gov |

| Compound 8 | HepG-2 | Cytotoxic | 3.3 | nih.gov |

| Compound 5 | MCF-7 | Cytotoxic | 7.301 | nih.gov |

| Compound 8 | MCF-7 | Cytotoxic | 4.132 | nih.gov |

| Compound 137 | MCF-7 | Effective | 7.72 | rsc.org |

| Compound 138 | MCF-7 | Effective | 5.51 | rsc.org |

| Compound 140 | HT-29 | Interesting | -2.59 | rsc.org |

| Compound 5 | HT-29 | Induces Apoptosis | - | nih.gov |

| Compound 8 | HT-29 | Induces Apoptosis | - | nih.gov |

Enzyme Inhibition as a Therapeutic Strategy (e.g., TDO2, COX-2)

Targeting specific enzymes that are overexpressed in cancer cells and contribute to tumor progression is a key strategy in modern oncology. This compound derivatives have been identified as potent inhibitors of several such enzymes.

Tryptophan 2,3-dioxygenase 2 (TDO2): TDO2 is an enzyme that catalyzes the conversion of tryptophan to kynurenine, an immunosuppressive metabolite. nih.govacs.org Overexpression of TDO2 has been observed in various cancers, making it an attractive therapeutic target. nih.govacs.org A high-throughput screen identified a series of 5-aminoisoxazoles as potent TDO2 inhibitors. nih.govacs.org Extensive medicinal chemistry efforts revealed that both the amino group and the isoxazole moiety are crucial for TDO2 inhibitory activity. nih.gov Optimized compounds from this series have shown potent TDO2 inhibition with some selectivity over the related enzyme IDO1. nih.govacs.org It was concluded that the 5-aminoisoxazole core is a unique structural requirement for TDO2 inhibition, as other azoles, including this compound, were found to be inactive. nih.gov

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is involved in inflammation and is also implicated in the development of cancer. mdpi.com Some isoxazole derivatives have been shown to exhibit inhibitory activity against COX-2. For example, certain 3,4-diaryl-isoxazole derivatives have been synthesized and evaluated as dual inhibitors of p38α MAP kinase and CK1δ, which are involved in cancer-related pathways. nih.gov The ability of these compounds to inhibit COX-2 suggests a potential dual role in both anti-inflammatory and anticancer therapies.

Anti-inflammatory and Analgesic Properties

In addition to their anticancer potential, this compound derivatives have demonstrated significant anti-inflammatory and analgesic properties. d-nb.infonih.gov These effects are primarily attributed to their ability to modulate inflammatory pathways and inhibit key enzymes involved in the inflammatory response.

Modulation of Inflammatory Pathways

Derivatives of this compound have been shown to exert their anti-inflammatory effects by modulating various inflammatory pathways. Research indicates that these compounds can downregulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. By inhibiting the proliferation of lymphocytes and reducing pro-inflammatory cytokine production, these derivatives show potential for applications in treating inflammatory diseases. Some derivatives have also been observed to modulate inflammatory pathways by potentially reducing the production of pro-inflammatory mediators.

COX Inhibitory Activity

A key mechanism underlying the anti-inflammatory and analgesic effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com Several this compound derivatives have been identified as potent inhibitors of COX enzymes, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.

For instance, a series of 1,3-dihydro-2H-indolin-2-one derivatives were synthesized and evaluated for their COX-2 inhibitory activities. mdpi.com Compounds 4e, 9h, and 9i from this series demonstrated good COX-2 inhibitory activity with IC50 values of 2.35 µM, 2.422 µM, and 3.34 µM, respectively. mdpi.com Similarly, some 3-phenyl-5-furan isoxazole derivatives have shown potency in inhibiting COX-2. rsc.org Molecular modeling studies have suggested that specific structural features, such as a sulfonylmethyl group, are crucial for the selective inhibition of COX-2. nih.gov The substitution of a methyl group with an amino group in some isoxazole derivatives has been shown to improve COX-1 selectivity and inhibitory activity, highlighting the tunability of these scaffolds for targeting specific COX isoforms. nih.gov

Table 3: COX-2 Inhibitory Activity of Isoxazole Derivatives

| Compound | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 4e | 2.35 | - | mdpi.com |

| Compound 9h | 2.422 | - | mdpi.com |

| Compound 9i | 3.34 | - | mdpi.com |

| Compound 5b | 0.71 | 115 | brieflands.com |

| Compound C6 | 0.55 | 61.73 | nih.gov |

| Compound C5 | 0.85 | 41.82 | nih.gov |

| Compound C3 | 0.93 | 24.26 | nih.gov |

Neurological and Neuroprotective Effects

Derivatives of this compound have emerged as significant modulators of key proteins in the central nervous system, demonstrating potential for the treatment of neurological disorders and pain.

The transient receptor potential melastatin type-8 (TRPM8) channel is a well-established sensor for innocuous cool temperatures and is a target for analgesic therapies. nih.gov Research has shown that certain isoxazole derivatives can act as potent agonists of TRPM8 channels. nih.gov In one study, a series of 12 isoxazole derivatives were designed and evaluated for their pharmacological effects on TRPM8. nih.gov Single-cell Ca2+-imaging experiments in F11 sensory neurons revealed that some of these synthetic compounds were significantly more potent than menthol (B31143), a known TRPM8 agonist. nih.gov In fact, some derivatives exhibited a potency up to 200 times greater than that of menthol, although they did not show an increased efficacy. nih.gov

Further investigations into tryptamine-based derivatives identified specific compounds with notable TRPM8 modulatory activity. scispace.com For instance, one tryptamine-based agonist, compound 21, demonstrated a significantly higher potency with an EC50 of 40±4 µM compared to menthol in patch-clamp recordings. scispace.com These findings underscore the potential of the aminoisoxazole scaffold in developing novel agents for cold-evoked analgesia by targeting TRPM8 channels. nih.gov

Table 1: Potency of Isoxazole Derivatives as TRPM8 Modulators

| Compound | Type | Potency (EC50/IC50) | Reference |

|---|---|---|---|

| Isoxazole Derivatives | Agonist | Up to 200-fold > menthol | nih.gov |

| Compound 21 (Tryptamine-based) | Agonist | 40±4 µM | scispace.com |

| Compound 12 (Tryptamine-based) | Antagonist | 367±24 nM | scispace.com |

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for mediating fast excitatory neurotransmission in the central nervous system, and their modulation is a key strategy for treating various neurological and psychiatric disorders. researchgate.netnih.gov Bis(5-aminoisoxazoles) have been identified as promising bivalent modulators of AMPA receptors. researchgate.netresearchgate.net

One notable example is the compound 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate), which has been shown to be a highly potent positive allosteric modulator (PAM) of the AMPA receptor. researchgate.netdntb.gov.ua In electrophysiological experiments on Purkinje neurons, this compound potentiated kainate-induced currents by up to 70% at a remarkably low concentration of 10⁻¹¹ M. researchgate.netdntb.gov.ua Another potent PAM, dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate), was found to potentiate kainate-induced currents by a maximum of 77% at a concentration of 10⁻¹⁰ M. researchgate.netmdpi.com

Conversely, isoxazole-4-carboxamide derivatives have been investigated as negative allosteric modulators (NAMs) or inhibitors of AMPA receptors. nih.govresearchgate.net These compounds have shown potent inhibitory effects on AMPA receptor activity. plos.orgmdpi.com For instance, the derivative ISX-11 exhibited a potent inhibitory effect on GluA2 and GluA2/3 currents with IC50 values of 4.4 µM and 4.62 µM, respectively. nih.govresearchgate.net Similarly, ISX-8 showed significant inhibition with IC50 values of 4.6 µM and 4.79 µM for the same receptor subtypes. nih.govresearchgate.net These findings highlight the dual potential of this compound derivatives to either enhance or suppress AMPA receptor activity, depending on their specific structural modifications.

Table 2: Modulatory Effects of this compound Derivatives on AMPA Receptors | Compound | Type of Modulation | Effect | Concentration | Reference | | :--- | :--- | :--- | :--- | | 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) | Positive | Up to 70% potentiation | 10⁻¹¹ M | researchgate.netdntb.gov.ua | | dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate) | Positive | 77% potentiation | 10⁻¹⁰ M | researchgate.netmdpi.com | | ISX-11 | Negative | IC50 = 4.4 µM (on GluA2) | - | nih.govresearchgate.net | | ISX-8 | Negative | IC50 = 4.6 µM (on GluA2) | - | nih.govresearchgate.net | | CIC-1 | Negative | 8-fold inhibition | - | researchgate.netmdpi.com | | CIC-2 | Negative | 7.8-fold inhibition | - | researchgate.netmdpi.com |

Modulation of TRPM8 Channels for Cold-Evoked Analgesia

Other Biological Activities

Beyond their effects on the nervous system, this compound derivatives have been explored for a variety of other biological activities, including antioxidant, cardiac, and antiviral properties.

Several studies have highlighted the antioxidant potential of this compound derivatives. A study on novel 5-amino-isoxazole-4-carbonitriles demonstrated their free radical scavenging capabilities using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.netnih.gov In this study, the isoxazole derivative 4i, which contains a pyridine-4-yl substituent, showed notable antioxidant activity with an IC50 value of 67.51 μg/mL. d-nb.info

In a related study, a series of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized and evaluated for their antioxidant properties. The IC50 values for these compounds in the DPPH assay were found to be in the range of 12.21–12.88 μg/mL. frontiersin.orgfrontiersin.org These findings suggest that the isoxazole and related five-membered heterocyclic rings can serve as a basis for the development of effective antioxidant agents.

Table 3: Antioxidant Activity of this compound and Related Derivatives | Compound Class | Specific Derivative | Antioxidant Activity (IC50) | Assay | Reference | | :--- | :--- | :--- | :--- | | 5-amino-isoxazole-4-carbonitriles | Isoxazole 4i | 67.51 μg/mL | DPPH | d-nb.info | | 2,3-dihydro-1H-pyrazole-4-carbonitriles | Various derivatives | 12.21–12.88 μg/mL | DPPH | frontiersin.orgfrontiersin.org |

Decreased cardiac contractility is a hallmark of systolic heart failure, and direct activation of cardiac myosin is a promising therapeutic strategy. frontiersin.org A series of diphenylalkylisoxazol-5-amine compounds were synthesized and evaluated for their ability to activate cardiac myosin ATPase. nih.gov Among the 37 compounds tested, several showed potent activation of cardiac myosin. nih.gov The introduction of the amino-isoxazole ring as a bioisostere for a urea group was found to be a successful strategy for achieving this activity. nih.gov

The most potent compounds from this series were 4a, 4w, and 6b, which demonstrated significant cardiac myosin activation at a concentration of 10 µM. nih.gov These potent and selective isoxazole derivatives represent a new class of cardiac myosin ATPase activators with potential for the treatment of systolic heart failure. nih.gov

Table 4: Cardiac Myosin Activation by Diphenylalkylisoxazol-5-amine Derivatives

| Compound | Cardiac Myosin Activation (%) at 10 µM | Reference |

|---|---|---|

| 4a | 81.6 | nih.gov |

| 4w | 71.2 | nih.gov |

| 6b | 67.4 | nih.gov |

The isoxazole scaffold has been incorporated into various compounds exhibiting a broad spectrum of antiviral activities. Derivatives of this compound have shown inhibitory effects against several viruses. For instance, a study demonstrated that derivatives of 4-chloroisoxazol-3-amine (B1322343) inhibited the replication of human herpes virus type-1 (HHV-1) in cell cultures.

Furthermore, a large series of polyfunctionalized 5-aminoisoxazole derivatives were synthesized and tested for their antiviral activity against several tick-borne flaviviruses, including Tick-borne encephalitis virus (TBEV), Omsk hemorrhagic fever virus, and Powassan virus. nih.govresearchgate.net The majority of these compounds were active in the low micromolar range, and notably, the lead compounds containing an adamantyl moiety exhibited strong antiviral activity with an excellent therapeutic index. nih.govresearchgate.net The antiviral activity of these adamantylmethyl esters of 5-aminoisoxazole-3-carboxylic acid is thought to be mediated through binding to the β-OG pocket of the flavivirus envelope protein E. nih.govmicrobiologyresearch.orgresearchgate.net

Table 5: Antiviral Activity of this compound Derivatives | Compound Class | Virus | Activity | Reference | | :--- | :--- | :--- | | 4-Chloroisoxazol-3-amine derivatives | Human Herpes Virus type-1 (HHV-1) | Inhibited replication | | | 5-Aminoisoxazole derivatives with adamantyl moiety | Tick-borne flaviviruses (e.g., TBEV) | Strong antiviral activity in low micromolar range | nih.govresearchgate.net |

Immunosuppressant Activity

Derivatives of this compound are recognized for their significant immunomodulatory and anti-inflammatory properties. mdpi.comnih.govnih.gov This activity is highlighted by the market-approved drug Leflunomide, an isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. dermnetnz.orgrsc.org Leflunomide is a prodrug that, upon administration, metabolizes to its active form, A771726. cdnsciencepub.combioline.org.br

The primary mechanism for the immunosuppressive action of these compounds involves the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway. dermnetnz.orgfda.govdrugbank.com Activated lymphocytes, critical players in autoimmune diseases, undergo rapid proliferation which requires a substantial increase in pyrimidines. bioline.org.brdrugbank.com By inhibiting DHODH, isoxazole derivatives can arrest the cell cycle in the G1 phase, thereby suppressing the proliferation of these actively dividing lymphocytes. bioline.org.brdrugbank.com

Beyond antiproliferative effects, these derivatives also modulate immune responses by suppressing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). mdpi.com Research has identified several specific isoxazole derivatives with potent immunosuppressive profiles. For instance, the isoxazolo[5,4-e]triazepine derivative, known as RM33, effectively suppressed both humoral and cellular immune responses in mouse models. nih.gov Another compound, MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide), demonstrated strong antiproliferative activity against human peripheral blood mononuclear cells (PBMCs) and was found to induce apoptosis in Jurkat cells by increasing the expression of caspases, Fas, and NF-κB1. mdpi.com

Table 1: Immunosuppressant Activity of Selected Isoxazole Derivatives

Enzyme Inhibition beyond TDO2 and COX-2

The versatility of the this compound scaffold extends to the inhibition of a diverse range of enzymes beyond the commonly targeted Tryptophan 2,3-dioxygenase (TDO2) and Cyclooxygenase-2 (COX-2). This broad inhibitory capacity makes these derivatives promising candidates for various therapeutic areas, particularly oncology.

A notable target is the molecular chaperone Heat Shock Protein 90 (Hsp90). aacrjournals.orgnih.gov Hsp90 is crucial for the stability and function of numerous client proteins that are essential for tumor growth and survival. aacrjournals.org The 4-amino-substituted 5-resorcinol-isoxazole derivatives have been identified as a novel class of potent Hsp90 inhibitors, with some compounds showing activity in the low nanomolar range in competitive binding assays and inhibiting cancer cell proliferation. aacrjournals.orgacs.org Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in the suppression of tumor growth. aacrjournals.org

Furthermore, isoxazole derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. tandfonline.comnih.govscispace.com For example, 4-arylamido 5-methylisoxazole (B1293550) derivatives with a quinazoline (B50416) core have shown potent and selective inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). tandfonline.com Compound 7d from this series exhibited an IC50 of 106 nM against FLT3. tandfonline.com Other studies have identified 4-arylamido 3-methyl isoxazoles as highly potent inhibitors of FMS kinase. nih.gov

The enzymatic inhibition profile also includes secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory diseases and cancer. bsb-muenchen.denih.gov A series of indole-containing isoxazole derivatives were synthesized and showed significant sPLA2 inhibition. bsb-muenchen.denih.gov One of the most potent compounds, 10o , demonstrated activity comparable to the positive control, ursolic acid, and also exhibited antiproliferative effects against breast and prostate cancer cell lines. bsb-muenchen.de Additionally, isoxazole derivatives of the natural product lapachol (B1674495) have been investigated as inhibitors of pyruvate (B1213749) kinase M2 (PKM2), an enzyme involved in cancer cell metabolism. tandfonline.com

Table 2: Inhibition of Various Enzymes by this compound Derivatives (Excluding TDO2 and COX-2)

| Derivative Class | Enzyme Target | Example Compound | Inhibitory Activity | Reference(s) |

|---|---|---|---|---|

| 4-Amino-5-resorcinol-isoxazoles | Heat Shock Protein 90 (Hsp90) | Morpholine derivative 73 | Low nM IC50; induces Hsp70 expression and client protein degradation. | aacrjournals.orgacs.org |

| 4-Arylamido 5-methylisoxazoles | FMS-like Tyrosine Kinase 3 (FLT3) | Compound 7d | IC50 = 106 nM | tandfonline.com |

| 4-Arylamido 3-methyl isoxazoles | FMS Kinase | Compound 6a | IC50 = 9.95 nM | nih.gov |

| Indole-containing isoxazoles | Secretory Phospholipase A2 (sPLA2) | Compound 10o | Potent inhibition, comparable to ursolic acid. | bsb-muenchen.denih.gov |

| Lapachol-isoxazole hybrids | Pyruvate Kinase M2 (PKM2) | Compound 7c | High binding affinity in molecular docking studies. | tandfonline.com |

Interactions with Metal Ions and Biological Relevance

Heterocyclic compounds, including this compound derivatives, possess heteroatoms such as nitrogen and oxygen that can act as Lewis bases, enabling them to form coordination compounds with metal ions. libretexts.orglibretexts.org The this compound structure, with its ring nitrogen, ring oxygen, and exocyclic amino group, offers multiple potential donor sites for chelation. nih.govmdpi.com This interaction is not merely a chemical curiosity but holds significant biological relevance, as the formation of metal complexes can profoundly alter the pharmacological profile of the parent organic ligand. nih.goveurekaselect.com

The coordination of a metal ion to a ligand like this compound can lead to a new chemical entity with enhanced biological activities. ajol.info Studies on related heterocyclic systems, such as aminothiazoles and imidazoles, have demonstrated that their metal chelates exhibit significantly improved antibacterial, antifungal, and antioxidant properties compared to the free ligands. nih.goveurekaselect.comajol.info The enhancement in bioactivity is often attributed to Overtone's concept of cell permeability, where chelation reduces the polarity of the metal ion, allowing for more efficient diffusion across lipid membranes of microorganisms.

The geometry and nature of the metal ion play a crucial role in the activity of the resulting complex. For instance, in a study of imidazole-derived complexes, copper and palladium complexes showed particularly high antimicrobial effectiveness. ajol.info The coordination can stabilize the ligand and introduce new mechanisms of action. The metal ion itself can become a reactive center, or the altered electronic properties of the ligand can improve its interaction with biological targets. libretexts.org While direct studies on this compound-metal complexes are an emerging area, the principles from related structures suggest a promising strategy for developing novel therapeutics with improved potency and a broader spectrum of activity. nih.govresearchgate.net

Table 3: Biological Relevance of Metal Complexation with Related Heterocycles

| Ligand Class | Metal Ion(s) | Resulting Complex Geometry (Example) | Enhanced Biological Activity | Reference(s) |

|---|---|---|---|---|

| Aminothiazole derivatives | VO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Square-pyramidal (Vanadyl), Octahedral (others) | Antibacterial, Antioxidant | nih.gov |

| Imidazole derivatives | Copper (Cu), Palladium (Pd) | Square planar | Antifungal, Antimicrobial | ajol.info |

Ligand Design and Medicinal Chemistry Applications

4-Aminoisoxazole as a Bioisostere

Bioisosterism is a fundamental strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. wiley.com The this compound moiety is recognized as a valuable bioisostere. google.comresearchgate.net It is often employed as a substitute for other heterocyclic rings or, more commonly, as a non-classical bioisostere for the amide bond. nih.gov